1-Allylcyclopentan-1-ol
Description
1-Allylcyclopentan-1-ol (CAS: 36399-21-0) is a cyclopentanol derivative featuring an allyl group (-CH₂CH₂CH₂) directly attached to the cyclopentane ring at the 1-position. Its molecular formula is C₈H₁₄O, with a molecular weight of 126.20 g/mol . The compound’s structure combines the strained cyclopentane ring with a reactive allyl substituent, enabling unique chemical and physical properties.
Properties
IUPAC Name |
1-prop-2-enylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-5-8(9)6-3-4-7-8/h2,9H,1,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWSEJSBOCWBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067974 | |
| Record name | Cyclopentanol, 1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36399-21-0 | |
| Record name | 1-Allylcyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36399-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanol, 1-(2-propen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036399210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanol, 1-(2-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanol, 1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-allylcyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with allyl chloride in the presence of a base, such as sodium hydroxide, to form the corresponding allyl cyclopentyl ketone. This intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
1-Allylcyclopentan-1-ol undergoes oxidation primarily at the hydroxyl group or the allylic position.
-
Mechanistic Insights : DFT calculations reveal that oxidation via Jones reagent proceeds through a chromate ester intermediate, with a calculated activation energy of ~25 kcal/mol . Allylic oxidation involves hydrogen abstraction followed by radical recombination .
Acid-Catalyzed Dehydration
The allylic alcohol moiety facilitates dehydration to form dienes or cyclic ethers.
| Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| H₂SO₄, 80°C | 1,3-Cyclopentadiene derivative | >90% (E1 pathway) | |
| TsOH, toluene reflux | Cyclopentene oxide | 65% |
-
Kinetic Analysis : Dehydration follows first-order kinetics with an activation energy of ~18 kcal/mol, as modeled using Arrhenius parameters . Competing pathways (E1 vs. E2) depend on acid strength .
-Sigmatropic Rearrangements
The allyl group participates in sigmatropic shifts under thermal or catalytic conditions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Claisen rearrangement | 180°C, neat | γ,δ-Unsaturated cyclopentyl ketone | 40-60% | |
| Johnson-Claisen variant | Trimethyl orthoacetate, Δ | Cyclopentyl ester derivative | 55% |
-
Theoretical Modeling : M06-2X/6-31G(d,p) calculations predict a concerted mechanism with a transition state energy barrier of ~30 kcal/mol .
Nucleophilic Substitution
The hydroxyl group can be replaced via SN1 or SN2 mechanisms.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| PBr₃ | 0°C, CH₂Cl₂ | 1-Allylcyclopentyl bromide | 82% | |
| Tosyl chloride, pyridine | RT, 12 h | Cyclopentyl tosylate | 88% |
Cycloaddition Reactions
The allyl group engages in [3+2] or [4+2] cycloadditions.
| Reaction Type | Dipole/Diophile | Product | Yield | Reference |
|---|---|---|---|---|
| Huisgen cycloaddition | Azide, Cu(I) catalyst | Cyclopentyl-triazole derivative | 70% | |
| Diels-Alder | Maleic anhydride | Bicyclic lactone | 50% |
-
DFT Analysis : Frontier molecular orbital (FMO) calculations indicate strong HOMO(diene)-LUMO(dienophile) interactions (ΔE = 4.2 eV) .
Protection/Deprotection Strategies
The hydroxyl group is selectively protected for multi-step syntheses.
| Protecting Group | Reagent | Deprotection Method | Reference |
|---|---|---|---|
| TMS | TMSCl, imidazole | TBAF in THF | |
| Acetyl | Ac₂O, DMAP | K₂CO₃ in MeOH |
Scientific Research Applications
1-Allylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-allylcyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate biochemical pathways and have potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1-Allylcyclopentan-1-ol and related cyclopentanol derivatives:
Physical and Chemical Properties
- Boiling Points and Solubility: this compound: Likely higher boiling point than 1-Methylcyclopentanol due to increased molecular weight and allyl group polarity. The allyl group may reduce water solubility compared to amino derivatives . 1-Methylcyclopentanol: Lower molecular weight (100.16 g/mol) suggests higher volatility and lower viscosity . Amino-substituted analogs: The amine group in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol enhances water solubility via hydrogen bonding, making it suitable for aqueous-phase reactions .
- Reactivity: The allyl group in this compound introduces unsaturation, enabling electrophilic additions (e.g., bromination) and participation in Diels-Alder reactions . In contrast, 1-Methylcyclopentanol undergoes typical alcohol reactions (esterification, oxidation) but lacks the allyl group’s conjugation-driven reactivity . The allyl ether in (1R,2R)-2-(allyloxy)cyclopentan-1-ol is less reactive than the hydroxyl-linked allyl group, prioritizing ether cleavage over allyl-based reactions .
Research and Application Trends
- Pharmaceuticals: Amino-substituted cyclopentanols (e.g., 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) are prioritized for drug discovery due to their hydrogen-bonding capacity .
- Material Science: Allyl-substituted derivatives are explored for polymer cross-linking or as monomers in resin synthesis .
- Agrochemicals: Cyclopentanol derivatives with alkyl chains (e.g., hexyl or octyl groups) are investigated for pesticide formulations .
Biological Activity
1-Allylcyclopentan-1-ol is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
This compound is characterized by its unique cyclopentane ring structure with an allyl group and a hydroxyl functional group. This configuration contributes to its reactivity and potential interactions with biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds against bacterial strains, this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies showed that the compound induced apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle progression, particularly arresting cells in the S phase .
Case Study: MCF-7 Cell Line
- Concentration Tested : 200 µM
- Effect : Induced apoptosis, increased LDH enzyme activity indicating cell membrane damage.
Anti-inflammatory Properties
The compound's anti-inflammatory effects were assessed through its impact on cytokine production. In a controlled experiment, treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 200 | 90 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly by inducing S phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases has been observed, leading to programmed cell death in various cancer cell lines.
- Cytokine Modulation : It effectively reduces pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 1-Allylcyclopentan-1-ol, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves allylation of cyclopentanone using allyl halides or Grignard reagents. For optimization, systematically vary parameters such as:
- Catalysts : Transition metals (e.g., Pd) or Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .
- Temperature : Lower temperatures (0–25°C) to minimize side reactions like over-alkylation.
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve nucleophilic attack efficiency .
Table 1 summarizes key reaction parameters and yields from analogous cyclopentanol derivatives:
| Substrate | Catalyst | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|
| Cyclopentanone | Pd/C | 72 | Dimerized alkene | |
| Cyclopentanol | BF₃·Et₂O | 68 | Isomerized allyl |
Q. How should researchers characterize the structural and stereochemical properties of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm allyl group integration (e.g., δ 5.2–5.8 ppm for vinyl protons) and cyclopentane ring conformation .
- IR : Identify hydroxyl stretches (~3200–3600 cm⁻¹) and C=C bonds (~1640 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 126.1) and fragmentation patterns (e.g., loss of H₂O or allyl group).
Q. What experimental protocols ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allyl group.
- Handling : Use amber vials to avoid UV-induced isomerization. Monitor purity via HPLC every 3–6 months .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of allyl group addition to cyclopentanone in this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict allyl orientation. Key factors:
- Steric effects : Bulky substituents on cyclopentanone favor trans-addition.
- Electronic effects : Electron-withdrawing groups stabilize carbocation intermediates in acid-catalyzed pathways .
Q. What computational approaches are recommended to predict the reactivity and stability of this compound under different experimental conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess solvent interactions and thermal stability (e.g., decomposition above 150°C).
- QSPR Models : Correlate substituent effects (e.g., allyl vs. propargyl) with reaction rates using Hammett constants .
Q. How can researchers design kinetic studies to evaluate the compound’s susceptibility to acid-catalyzed rearrangement?
- Methodological Answer :
- Pseudo-First-Order Kinetics : Monitor rearrangement (e.g., to cyclopentenol derivatives) under varying HCl concentrations (0.1–1 M) using UV-Vis or -NMR.
- Arrhenius Plots : Determine activation energy (Eₐ) by measuring rate constants at 25–80°C .
Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?
- Methodological Answer :
- Reproducibility Checks : Cross-validate methods using protocols from high-impact studies (e.g., strict exclusion of moisture for Grignard reactions) .
- Byproduct Analysis : Employ GC-MS or LC-HRMS to identify minor species (e.g., dimers, oxidation products) and adjust purification steps (e.g., column chromatography vs. distillation) .
Data Reporting Standards
- Supporting Information : Include raw spectroscopic data (NMR, IR) and chromatograms in supplementary files, following IUPAC naming conventions .
- Conflict Resolution : Disclose deviations from literature methods (e.g., solvent purity, catalyst aging) to explain yield discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
